molecular formula C17H11ClINO B5976087 N-(2-chloro-4-iodophenyl)-1-naphthamide

N-(2-chloro-4-iodophenyl)-1-naphthamide

Cat. No. B5976087
M. Wt: 407.6 g/mol
InChI Key: SHRPIHJJHNLIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-1-naphthamide (CI-Naphthamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a small molecule that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

CI-Naphthamide inhibits the activity of Nek2 by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal function, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CI-Naphthamide has been shown to induce cell death in cancer cells by inhibiting the activity of Nek2. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

CI-Naphthamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent activity against Nek2, making it a valuable tool for studying the role of Nek2 in cancer and other diseases. However, CI-Naphthamide has some limitations in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on CI-Naphthamide. One area of interest is the development of analogs that have improved solubility and reduced toxicity. Another area of research is the identification of other proteins that are targeted by CI-Naphthamide, which could lead to the development of new therapies for cancer and other diseases. Additionally, the use of CI-Naphthamide in combination with other drugs or therapies is an area of active investigation. Overall, CI-Naphthamide has shown great potential for biomedical research, and further studies are needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

CI-Naphthamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-iodoaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.

Scientific Research Applications

CI-Naphthamide has been studied for its potential applications in biomedical research. It has been shown to inhibit the activity of a protein called Nek2, which is involved in the regulation of cell division. Inhibition of Nek2 has been shown to induce cell death in cancer cells, making CI-Naphthamide a potential candidate for cancer therapy.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClINO/c18-15-10-12(19)8-9-16(15)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRPIHJJHNLIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-iodophenyl)naphthalene-1-carboxamide

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